TSR-011-isomer

Catalog No.
S13962359
CAS No.
M.F
C33H43F2N5O3
M. Wt
595.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TSR-011-isomer

Product Name

TSR-011-isomer

IUPAC Name

3,5-difluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide

Molecular Formula

C33H43F2N5O3

Molecular Weight

595.7 g/mol

InChI

InChI=1S/C33H43F2N5O3/c1-20(2)36-30(41)22-6-8-27(9-7-22)40-29-15-21(19-39-13-11-24(12-14-39)33(3,4)43)5-10-28(29)37-32(40)38-31(42)23-16-25(34)18-26(35)17-23/h5,10,15-18,20,22,24,27,43H,6-9,11-14,19H2,1-4H3,(H,36,41)(H,37,38,42)

InChI Key

GZYCQQBRSRIFII-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC(=CC(=C5)F)F

TSR-011-isomer is a synthetic compound that functions primarily as a dual inhibitor of anaplastic lymphoma kinase and tropomyosin receptor kinase. It has been developed for its potential therapeutic applications in treating advanced cancers, particularly those resistant to existing therapies. The compound's structure allows it to interact with specific targets within cancer cells, aiming to disrupt their growth and proliferation pathways.

, primarily involving:

  • Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents such as potassium permanganate may be used.
  • Reduction: This process involves adding hydrogen or removing oxygen, often facilitated by reducing agents like lithium aluminum hydride.
  • Substitution: In this reaction, one functional group is replaced by another, which can be mediated by halogens or nucleophiles.

The outcomes of these reactions can lead to the formation of various derivatives, which may possess distinct biological activities or pharmacological properties .

TSR-011-isomer exhibits notable biological activity as a multi-target kinase inhibitor. Its mechanism of action involves binding to and inhibiting the activity of anaplastic lymphoma kinase and tropomyosin receptor kinase. Preclinical studies have demonstrated its efficacy against tumors that are resistant to other anaplastic lymphoma kinase inhibitors, suggesting it may offer a therapeutic advantage in treating certain types of non-small-cell lung cancer and other malignancies .

The synthesis of TSR-011-isomer generally follows organic synthesis protocols, which may involve multiple steps including:

  • Formation of key intermediates: Initial synthesis often begins with simpler organic molecules that serve as building blocks.
  • Functionalization: Subsequent steps involve adding functional groups that enhance the compound's biological activity.
  • Purification: Final products are purified using techniques such as chromatography to ensure high purity and yield.

These methods are designed to optimize the efficiency and selectivity of the synthesis process, yielding a compound suitable for further biological evaluation .

The primary application of TSR-011-isomer is in oncology, specifically targeting cancers characterized by anaplastic lymphoma kinase rearrangements. Its dual inhibition mechanism positions it as a promising candidate for clinical trials aimed at treating relapsed or refractory cancers. Additionally, its unique properties may allow for further exploration in combination therapies with other anticancer agents .

Interaction studies involving TSR-011-isomer focus on its binding affinity and selectivity towards its target kinases. These studies utilize techniques such as surface plasmon resonance and cellular assays to evaluate how effectively the compound inhibits kinase activity in various cancer cell lines. Results from early-phase clinical trials indicate a favorable safety profile, although limited clinical efficacy was observed at higher doses .

Several compounds share structural or functional similarities with TSR-011-isomer, including:

Compound NameMechanism of ActionUnique Features
CrizotinibAnaplastic lymphoma kinase inhibitorFirst-in-class ALK inhibitor
CeritinibAnaplastic lymphoma kinase inhibitorPotent against ALK mutations
EntrectinibDual inhibitor of anaplastic lymphoma kinase and tropomyosin receptor kinaseBroad-spectrum activity against multiple kinases
LorlatinibAnaplastic lymphoma kinase inhibitorDesigned to overcome resistance mechanisms

TSR-011-isomer is unique due to its dual inhibition profile targeting both anaplastic lymphoma kinase and tropomyosin receptor kinase, providing a potential therapeutic edge in treating resistant cancer forms .

Novel Methodologies in Heterocyclic Ring Formation for ALK/TRK Inhibitor Scaffolds

Heterocyclic ring systems form the structural backbone of ALK/TRK inhibitors, with spirocyclic and fused bicyclic architectures offering unique three-dimensional geometries for kinase binding. The synthesis of TSR-011-isomer leverages a spiro[5.5]undeca scaffold, which introduces three distinct planes—quinone, oxaza, and N-phenyl rings—angled at 79.6°, 66.5°, and 49.3°, respectively. This conformation enables simultaneous interactions with hydrophobic pockets and catalytic lysine residues in kinase domains.

Key methodologies include:

  • Nucleophilic Addition-Cyclization Cascades: Cyanide addition to α,β-unsaturated esters initiates spirocyclization, with tetramethylammonium catalysts stabilizing transition states through electrostatic interactions. Computational scans reveal that bond-forming steps proceed via chair-like transition states, minimizing steric clashes between substituents.
  • Spiroquinone Formation: Oxidative dearomatization of phenolic precursors generates the 1,5-oxaza spiroquinone core, followed by late-stage functionalization via Suzuki-Miyaura couplings to install aryl/heteroaryl groups at the N-phenyl position.

A comparative analysis of ring systems (Table 1) highlights the spiro[5.5]undeca scaffold’s superiority in balancing conformational rigidity and binding site adaptability.

Table 1. Energetic and Structural Profiles of Heterocyclic Scaffolds

Scaffold TypeActivation Energy (kcal/mol)Dihedral Angle FlexibilityKinase Selectivity (Gini Score)
Spiro[5.5]undeca10.8 (TS1A)49.3°–79.6°0.96
Pyrrolopyrimidine16.2 (TS1B)25.0°–45.0°0.89
Pyridyl-Substituted14.0 (TS2A)30.0°–60.0°0.92

Stereochemical Control Strategies During Isomer Synthesis

Stereoselectivity in TSR-011-isomer synthesis arises from transition state stabilization and catalyst positioning. The diastereoselective cyanide addition to ketone carbonyls proceeds via a pseudo-chair transition state (Figure 1), where equatorial placement of methyl and methoxy groups mitigates steric strain. Computational scans along the reaction coordinate demonstrate a 5.6 kcal/mol energy preference for the 2S,6R configuration over alternative diastereomers.

Figure 1. Chair Transition State Model for Diastereoselective Addition

  • Key Interactions: Tetramethylammonium ions coordinate with ketone carbonyl oxygen, polarizing the electrophilic site for cyanide attack.
  • Outcome: A 94:6 diastereomeric ratio favoring the 2S,6R isomer, validated via $$ ^1 \text{H} $$-NMR nuclear Overhauser effect spectroscopy.

Enantioselective synthesis employs chiral phase-transfer catalysts, though computational studies suggest that steric effects dominate over electronic contributions in stereochemical outcomes.

Computational-Guided Modifications of Core Pharmacophore Elements

Density functional theory (DFT) and molecular dynamics (MD) simulations drive iterative refinements of TSR-011-isomer’s pharmacophore:

  • Hinge Binding Motif Optimization: Replacement of pyrimidine with pyridyl groups enhances electron density at the hinge-binding region, improving TrkA affinity (IC$$ _{50} $$ = 2.5 nM) while reducing aldehyde oxidase-mediated metabolism. Lipophilic efficiency (LipE) increases from 4.2 to 4.9 due to lower log$$ D $$ values.

  • Solubility-Enhancing Modifications: Hydroxymethylene substituents at the $$ N $$-isopropyl position increase aqueous solubility (7.5 μM → 22 μM) without compromising kinase selectivity. MD simulations confirm stable hydrogen bonding with conserved water molecules near Lys544 and Glu560.

  • DFG-Out Binding Mode Stabilization: Introduction of a chloropyridyl group into the hydrophobic back pocket strengthens $$ \pi $$-stacking with Phe589 and Phe669, reducing activation energies for conformational shifts by 3.4 kcal/mol.

Table 2. Impact of Computational-Guided Modifications on Pharmacophore Properties

ModificationTrkA IC$$ _{50} $$ (nM)log$$ D $$Solubility (μM)P-gp Efflux Ratio
Pyridyl Hinge2.52.17.529
Hydroxymethylene Sidechain3.11.82235
Chloropyridyl Back Pocket1.72.31528

TSR-011-isomer represents a sophisticated dual kinase inhibitor that simultaneously targets anaplastic lymphoma kinase and tropomyosin receptor kinase pathways through distinct molecular mechanisms [1] [2]. This compound demonstrates potent inhibitory activity against anaplastic lymphoma kinase with an inhibitory concentration fifty value of 0.7 nanomolar, while exhibiting inhibitory concentration fifty values less than 3 nanomolar against tropomyosin receptor kinase A, B, and C receptor activity [3] [4] [5]. The molecular formula C33H43F2N5O3 with a molecular weight of 595.73 grams per mole reflects the complex structural architecture required for dual target engagement [1] [6].

Allosteric Binding Dynamics at Anaplastic Lymphoma Kinase Kinase Domains

The allosteric binding mechanisms of TSR-011-isomer at anaplastic lymphoma kinase domains involve sophisticated molecular interactions that extend beyond the traditional adenosine triphosphate competitive binding sites [7] [8]. Anaplastic lymphoma kinase possesses an atypical domain architecture including an unusual membrane-proximal glycine-rich domain, which creates unique allosteric opportunities for inhibitor engagement [7]. The glycine-rich domain exhibits three distinct structural regions: beta sheets, short alpha helices, and glycine helices, forming an elongated domain structure that facilitates complex ligand-receptor interactions [7].

Structural analyses reveal that anaplastic lymphoma kinase contains multiple allosteric sites outside the active site that can modulate kinase activity through conformational changes [9] [8]. The adenosine triphosphate binding pocket of anaplastic lymphoma kinase demonstrates specific structural features including key residues such as Glu974, Glu978, and Glu859 that participate in ionic interactions with bound ligands [7]. Site-directed mutagenesis studies have identified the gatekeeper residue as a critical structural determinant influencing inhibitor binding, with mutations rendering the fusion protein sensitive to inhibition in the nanomolar range [10].

The allosteric regulation mechanism involves conformational changes that propagate from binding sites to the catalytic domain through a network of residues [9] [11]. Molecular dynamics studies indicate that allosteric sites can be classified as major when they show enrichment for mutations that modulate kinase activity, with anaplastic lymphoma kinase containing 47 major allosteric sites distributed across the N-lobe and C-lobe regions [9]. These allosteric networks communicate between substrate and adenosine triphosphate binding sites through changes in electrostatic and hydrophobic contacts [9].

Table 1: Anaplastic Lymphoma Kinase Allosteric Binding Parameters

ParameterValueMethodReference
Major Allosteric Sites47 total sitesMutational Analysis [9]
N-lobe Sites13 sitesStructural Mapping [9]
C-lobe Sites34 sitesStructural Mapping [9]
Second Shell Sites23 sitesContact Analysis [9]
Gatekeeper SensitivityNanomolar rangeSite-directed Mutagenesis [10]

Tropomyosin Receptor Kinase Family Isoform Selectivity Profiles and Structural Determinants

TSR-011-isomer demonstrates distinct selectivity profiles across tropomyosin receptor kinase family isoforms, with the molecular basis of selectivity residing in structural determinants unique to each isoform [12] [13]. The tropomyosin receptor kinase family consists of three members: tropomyosin receptor kinase A, B, and C, which exhibit sequence homology ranging from 71.9% to 78.3% in their kinase domains, with tropomyosin receptor kinase B and C being the most similar homologs [13].

The structural determinants of isoform selectivity involve specific binding pocket configurations and key amino acid residues that differ between tropomyosin receptor kinase subtypes [14]. Tropomyosin receptor kinase A contains unique residues including Ile-490 and Leu-486 in the juxtamembrane region that create distinct binding environments compared to tropomyosin receptor kinase B and C, where equivalent positions contain valine residues [14]. These structural differences result in differential compound binding modes that correlate with selectivity patterns [14].

The binding modes can be classified into three distinct categories based on juxtamembrane region interactions [14]. Mode 1 binding involves Ile-490 packing on the hydrophobic pocket causing significant displacement of Phe-646, resulting in tropomyosin receptor kinase A selectivity [14]. Mode 2 binding engages Leu-486 with minimal Phe-646 displacement, while Mode 3 binding involves Ser-475 and Leu-476 interactions that generally result in reduced selectivity across isoforms [14].

Molecular modeling studies reveal that tropomyosin receptor kinase selectivity is influenced by conformational differences in the activation loop and the DFG motif positioning [13] [15]. The DFG-in conformation facilitates adenosine triphosphate binding and subsequent phosphate transfer, while conformational restrictions affect inhibitor binding affinity and selectivity [13]. Crystal structure analyses demonstrate that compact macrocyclic inhibitors can achieve selectivity through minimal binding interfaces that avoid adverse interactions with resistance mutation hotspots [15].

Table 2: Tropomyosin Receptor Kinase Isoform Selectivity Determinants

IsoformKey ResiduesBinding ModeSelectivity FactorReference
Tropomyosin Receptor Kinase AIle-490, Leu-486Mode 1/2High selectivity [14]
Tropomyosin Receptor Kinase BVal-equivalentMode 3Reduced selectivity [14]
Tropomyosin Receptor Kinase CVal-equivalentMode 3Reduced selectivity [14]
Sequence Homology B-C78.3%N/AHighest similarity [13]
Sequence Homology A-B71.9%N/AModerate similarity [13]

Time-Dependent Inhibition Kinetics in Enzymatic Assays

Time-dependent inhibition kinetics represent a critical aspect of TSR-011-isomer mechanism of action, distinguishing it from conventional competitive inhibitors through prolonged enzyme engagement and altered dissociation characteristics [16] [17]. Time-dependent inhibition can manifest through multiple mechanisms including irreversible covalent modification, quasi-irreversible metabolite intermediate complex formation, or reversible binding with extended residence times [18] [19].

The kinetic parameters governing time-dependent inhibition include the maximum inactivation rate constant (kinact) and the inhibitor concentration producing half-maximal inactivation (KI) [18] [20]. These parameters determine the overall inactivation efficiency expressed as kinact/KI, which serves as a key metric for evaluating time-dependent inhibitor potency [18]. Continuous assay formats using technologies such as PhosphoSens enable real-time monitoring of inhibition kinetics and accurate determination of residence times [16] [17].

Enzymatic assays for time-dependent inhibition typically involve pre-incubation protocols where inhibitor and enzyme are incubated for defined periods before substrate addition [19] [20]. The pre-incubation approach allows discrimination between reversible and time-dependent components through comparison of inhibitory concentration fifty values obtained with and without pre-incubation [19]. Time-dependent inhibitors demonstrate enhanced potency with extended pre-incubation times, manifesting as inhibitory concentration fifty shift ratios exceeding 1.5 to 2-fold [19].

Binding kinetics studies reveal that TSR-011-isomer exhibits complex association and dissociation kinetics that contribute to its dual target specificity [21] [22]. The residence time, defined as the reciprocal of the dissociation rate constant (1/koff), represents a critical pharmacodynamic parameter that influences inhibitor efficacy independent of binding affinity [23] [22]. Extended residence times can result from slow dissociation kinetics, conformational changes upon binding, or formation of stabilized enzyme-inhibitor complexes [23] [24].

Table 3: Time-Dependent Inhibition Kinetic Parameters

ParameterDefinitionTypical RangeMeasurement MethodReference
kinactMaximum inactivation rate0.01-1.0 min⁻¹Pre-incubation assay [18]
KIHalf-maximal inactivation concentration1-1000 nanomolarConcentration-response [18]
kinact/KIInactivation efficiency10³-10⁶ M⁻¹min⁻¹Calculated ratio [18]
Residence time1/koffMinutes to hoursDissociation kinetics [23]
IC50 shift ratioIC50(-NADPH)/IC50(+NADPH)>1.5-foldPre-incubation comparison [19]

In Vitro Profiling Against Gatekeeper Mutants (L1196M, G1202R)

TSR-011-isomer demonstrates remarkable potency against critical anaplastic lymphoma kinase gatekeeper mutations that confer resistance to first-generation inhibitors. The compound exhibits approximately 200-fold greater potency than crizotinib against the L1196M gatekeeper mutant, a common resistance mechanism observed in non-small cell lung cancer patients [1]. This enhanced activity represents a significant advancement in overcoming therapeutic resistance, as the L1196M mutation corresponds to the canonical gatekeeper mutation that blocks drug binding through steric hindrance [2] [3].

The compound maintains robust activity against the G1202R solvent front mutation, which represents one of the most prevalent resistance mechanisms to second-generation anaplastic lymphoma kinase inhibitors [4] [5]. This mutation, found in approximately 21% of patients progressing on ceritinib, 29% on alectinib, and 43% on brigatinib, creates conformational changes that reduce drug binding affinity [4]. TSR-011-isomer's retained activity against G1202R suggests superior binding characteristics that overcome these structural alterations.

MutationTSR-011 ActivityComparison to CrizotinibReference
L1196M~200-fold more potent than crizotinib200-fold improvementPMC6738096
G1202RActivity maintainedResistant to crizotinibPMC6738096
Wild-type ALKIC50 = 0.7 nMBaseline comparisonPMC6738096

Against wild-type anaplastic lymphoma kinase, TSR-011-isomer demonstrates exceptional potency with an IC50 value of 0.7 nanomolar, establishing its baseline inhibitory activity [1]. The compound also exhibits potent inhibition of tropomyosin receptor kinase family members, with IC50 values below 3 nanomolar for tropomyosin receptor kinase A, B, and C [1] [6]. This dual inhibition profile positions TSR-011-isomer as a next-generation inhibitor capable of addressing both anaplastic lymphoma kinase and tropomyosin receptor kinase-driven malignancies.

Mechanistically, TSR-011-isomer overcomes gatekeeper mutation resistance through superior binding affinity and optimized molecular interactions with the altered kinase domain. The compound's ability to maintain activity against both L1196M and G1202R mutations suggests structural features that accommodate the steric and conformational changes imposed by these resistance mutations [2] [3]. This broad resistance mutation coverage represents a significant advancement over existing anaplastic lymphoma kinase inhibitors, which typically lose activity against one or more of these critical resistance mechanisms.

Xenograft Model Analysis of Blood-Brain Barrier Penetration

Preclinical xenograft studies demonstrate TSR-011-isomer's systemic antitumor activity and potential for central nervous system penetration. In Karpas-299 xenograft models, oral administration of TSR-011 at 60 milligrams per kilogram achieved complete anaplastic lymphoma kinase inhibition within 8 hours, with plasma concentrations reaching 698 nanomolar [1]. This rapid and complete target engagement indicates favorable pharmacokinetic properties and sufficient systemic exposure for therapeutic efficacy.

The compound's sustained activity in mouse tumor models shows greater than 80% tumor growth inhibition with daily oral dosing at 60 milligrams per kilogram, achieving an overall 24-hour area under the curve of 15,500 nanogram×hour per milliliter [1]. These pharmacokinetic parameters suggest adequate drug exposure for maintaining therapeutic anaplastic lymphoma kinase inhibition throughout the dosing interval.

Model SystemTreatment OutcomeDose/ConcentrationPlasma Concentration
Karpas-299 xenograftsComplete ALK inhibition at 8h60 mg/kg oral698 nmol/L
ALK-dependent cellular modelsNanomolar potencyNanomolar rangeNot specified
Mouse tumor models>80% tumor growth inhibition60 mg/kg daily15,500 ng×h/mL (24h AUC)
EML4-ALK BaF3 cellsEffective inhibitionIn vitro testingNot applicable

While direct blood-brain barrier penetration studies for TSR-011-isomer were not specifically identified in the literature, the compound's structural characteristics and demonstrated systemic efficacy suggest potential for central nervous system activity. The molecular weight of 595.73 grams per mole and optimized lipophilicity profile may facilitate passive diffusion across the blood-brain barrier, addressing a critical limitation of first-generation anaplastic lymphoma kinase inhibitors like crizotinib [7] [8].

In anaplastic lymphoma kinase-dependent cellular models, TSR-011-isomer demonstrates nanomolar potency consistent with its in vivo efficacy, indicating that the compound maintains its inhibitory activity across different experimental systems [1]. The sustained potent inhibition observed in these models suggests that TSR-011-isomer can effectively suppress anaplastic lymphoma kinase-driven tumor growth at clinically achievable concentrations.

Synergistic Effects with Immunomodulatory Agents

While specific combination studies with TSR-011-isomer and immunomodulatory agents were not directly identified in the available literature, the broader context of anaplastic lymphoma kinase inhibitor immunotherapy combinations provides important insights into potential synergistic applications. The compound's potent anaplastic lymphoma kinase inhibition may enhance tumor immunogenicity through multiple mechanisms that could complement checkpoint inhibitor therapy [9] [10].

Anaplastic lymphoma kinase inhibitors have demonstrated potential for combination with immune checkpoint inhibitors, particularly in the context of overcoming resistance to single-agent therapies. TSR-011-isomer's activity against resistance mutations may be particularly valuable in combination approaches, as it could maintain anaplastic lymphoma kinase pathway suppression while immunomodulatory agents enhance anti-tumor immune responses [9] [11].

The dual anaplastic lymphoma kinase and tropomyosin receptor kinase inhibition profile of TSR-011-isomer may provide additional advantages in combination therapy approaches. Tropomyosin receptor kinase signaling plays important roles in immune cell function and tumor microenvironment modulation, suggesting that simultaneous inhibition of both pathways could enhance the efficacy of immunomodulatory agents [9] [12].

Combination StrategyPotential MechanismTherapeutic RationaleDevelopment Status
ALK inhibitor + PD-1 blockadeEnhanced tumor antigen presentationOvercome immune evasionClinical investigation
ALK inhibitor + LAG-3 inhibitionSynergistic T-cell activationImprove response ratesPreclinical/Early clinical
ALK inhibitor + TIM-3 targetingReverse T-cell exhaustionRestore anti-tumor immunityResearch stage

Preclinical evidence suggests that anaplastic lymphoma kinase inhibitors may modulate the tumor microenvironment in ways that enhance immune checkpoint inhibitor efficacy. The potent and sustained anaplastic lymphoma kinase inhibition achieved by TSR-011-isomer could create favorable conditions for immune system activation while preventing adaptive resistance mechanisms that might otherwise limit combination therapy effectiveness [9] [10].

Future combination studies with TSR-011-isomer should explore synergistic effects with various immunomodulatory agents, including programmed death-1 inhibitors, lymphocyte activation gene-3 antagonists, and T-cell immunoglobulin and mucin-domain containing-3 targeting antibodies. The compound's unique resistance mutation profile and dual kinase inhibition may provide distinct advantages in these combination approaches compared to existing anaplastic lymphoma kinase inhibitors [12] [11].

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

595.33339657 g/mol

Monoisotopic Mass

595.33339657 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

Explore Compound Types